molecular formula C43H48O16 B084698 Dryocrassin CAS No. 12777-70-7

Dryocrassin

Numéro de catalogue B084698
Numéro CAS: 12777-70-7
Poids moléculaire: 820.8 g/mol
Clé InChI: PRVKSKWNDSLRBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dryocrassin ABBA is a natural product of flavonoids extracted from Sophora flavescens . It has been reported to have antiviral, antibacterial, and antitumor activities . It is the major phloroglucinol component of Rhizoma Dryopteridis Crassirhizomatis (RDC) and has been found to have antiviral activity against H5N1 avian influenza virus .


Synthesis Analysis

Dryocrassin ABBA was isolated from Rhizoma Dryopteridis Crassirhizomatis (RDC) using column chromatography and re-crystallization . The structure was identified by spectroscopy .


Molecular Structure Analysis

The chemical structure of dryocrassin ABBA was elucidated by related spectroscopy .


Chemical Reactions Analysis

Dryocrassin ABBA has been found to induce various defense responses in potato tubers . The transcriptome profiles in potato tubers after treatment with dryocrassin ABBA were analyzed using RNA-Seq .


Physical And Chemical Properties Analysis

Dryocrassin ABBA is a yellow powder . Its molecular formula is C43H48O16 and its molecular weight is 820.81 .

Applications De Recherche Scientifique

Antibacterial Activity Against Staphylococcus aureus

Dryocrassin ABBA has been studied for its inhibitory effects on Sortase A (SrtA), an enzyme crucial for the virulence of Staphylococcus aureus. The compound’s ability to bind to specific residues of SrtA, such as V166 and V168, significantly reduces the catalytic activity of the enzyme, suggesting potential as a novel antimicrobial agent for S. aureus infections .

Antiviral Activity Against H5N1 Avian Influenza

Research has demonstrated the efficacy of Dryocrassin ABBA against amantadine-resistant H5N1 avian influenza virus. In a mouse model, the compound improved survival rates, reduced lung index and virus loads, and modulated pro-inflammatory and anti-inflammatory cytokines, indicating its potential as a lead compound for antiviral medication .

Potential Use in Influenza Prevention and Control

The emergence of multi-drug resistant strains of highly pathogenic avian influenza virus (HPAIV) underscores the need for new prevention and control strategies. Dryocrassin ABBA has shown promise in this area, providing protection against HPAIV H5N1 by inhibiting inflammation and reducing viral loads in animal models .

Inhibition of SARS-CoV-2 Main Protease

Dryocrassin ABBA has been found to exhibit inhibitory activity against the main protease of SARS-CoV-2, the virus responsible for COVID-19. This suggests that Dryocrassin ABBA could potentially be used to inhibit SARS-CoV-2 infection in cells, highlighting its relevance in the context of the pandemic .

Exploration as an Antimicrobial Agent

The molecular mechanism of Dryocrassin ABBA against SrtA of Staphylococcus aureus has been explored through molecular dynamics simulations and mutagenesis assays. These studies provide insights into the potential use of Dryocrassin ABBA as an antimicrobial agent, particularly in the fight against bacterial infections .

Investigation of Anti-Inflammatory Properties

In addition to its antiviral effects, Dryocrassin ABBA has been associated with a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines in drug-treated groups. This suggests that Dryocrassin ABBA may have broader applications in the treatment of diseases where inflammation plays a key role .

Mécanisme D'action

Target of Action

Dryocrassin ABBA, a natural compound derived from Dryopteris crassirhizoma, has been found to target Sortase A (SrtA) , an enzyme that anchors virulence-related surface proteins in Staphylococcus aureus . It also targets the main protease of SARS-CoV-2 . These targets play crucial roles in the pathogenicity of their respective organisms, making Dryocrassin ABBA a promising candidate for therapeutic interventions.

Mode of Action

Dryocrassin ABBA inhibits the activity of SrtA and the main protease of SARS-CoV-2 . It interacts directly with SrtA, binding to V166 and V168, which significantly attenuates the catalytic activity of SrtA . This interaction disrupts the ability of SrtA to anchor virulence-related surface proteins, thereby reducing the virulence of Staphylococcus aureus .

Biochemical Pathways

Dryocrassin ABBA’s action primarily involves the salicylic acid (SA) signal pathway . Other pathways like the jasmonic acid (JA), ethylene (ET), and abscisic acid (ABA) signal pathways also play a role in inducing resistance . Additionally, transcripts related to flavonoid metabolism are up-regulated after Dryocrassin ABBA treatment, indicating that secondary metabolites are involved in the activation of the defense response .

Pharmacokinetics

Dryocrassin ABBA exhibits good microsomal stability, low hERG inhibition, and low CYP450 inhibition . In vivo pharmacokinetic properties of Dryocrassin ABBA show a long half-life (5.5-12.6 h) and high plasma exposure (AUC 19.3-65 μg·h/mL) . These properties suggest that Dryocrassin ABBA has a favorable pharmacokinetic profile.

Result of Action

Dryocrassin ABBA has been shown to induce apoptosis of human hepatocellular carcinoma cells through a mitochondrial pathway mediated by Caspase . It also provides protection against avian influenza virus H5N1 by inhibiting inflammation and reducing virus loads . Moreover, it significantly reduces the mortality rate and improves the survival time in mice infected with the virus .

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling dryocrassin ABBA . It is recommended to use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name

2-acetyl-4-[[3-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48O16/c1-9-11-24(46)28-32(50)18(30(48)20(34(28)52)14-22-36(54)26(16(3)44)40(58)42(5,6)38(22)56)13-19-31(49)21(35(53)29(33(19)51)25(47)12-10-2)15-23-37(55)27(17(4)45)41(59)43(7,8)39(23)57/h48-57H,9-15H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVKSKWNDSLRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(=C(C(=C3O)C(=O)CCC)O)CC4=C(C(C(=O)C(=C4O)C(=O)C)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925979
Record name 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dryocrassin ABBA

CAS RN

12777-70-7
Record name Dryocrassin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012777707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-{Methylenebis[(5-butanoyl-2,4,6-trihydroxy-3,1-phenylene)methylene]}bis(2-acetyl-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dryocrassin
Reactant of Route 2
Dryocrassin
Reactant of Route 3
Dryocrassin
Reactant of Route 4
Dryocrassin
Reactant of Route 5
Dryocrassin
Reactant of Route 6
Dryocrassin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.